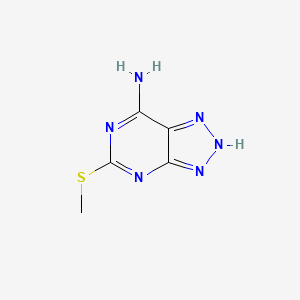
Guanidine thioglycolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine thioglycolate is a chemical compound widely used in various applications, particularly in the cosmetic industry for hair treatments. It is known for its ability to break disulfide bonds in hair, making it a key ingredient in hair straightening and perming products. The compound is a derivative of guanidine and thioglycolic acid, combining the properties of both to achieve its desired effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Guanidine thioglycolate can be synthesized through the reaction of guanidine with thioglycolic acid. The reaction typically involves mixing guanidine carbonate with thioglycolic acid under controlled conditions to form the desired product. The reaction is usually carried out in an aqueous medium at a temperature range of 20-30°C.
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves continuous monitoring of pH, temperature, and reactant concentrations to achieve consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Guanidine thioglycolate primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: this compound reacts with alkyl halides to form substituted guanidine derivatives. These reactions typically occur in the presence of a base such as sodium hydroxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide, leading to the formation of disulfide bonds.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like sodium borohydride, resulting in the cleavage of disulfide bonds.
Major Products Formed:
- Substituted guanidine derivatives
- Disulfide compounds
- Reduced thioglycolate derivatives
Applications De Recherche Scientifique
Chemistry: Guanidine thioglycolate is used as a reagent in organic synthesis for the preparation of various guanidine derivatives. Its ability to break and form disulfide bonds makes it valuable in studying redox reactions and protein folding.
Biology: In biological research, this compound is employed to study the effects of disulfide bond disruption in proteins. It is also used in the preparation of hair samples for microscopic analysis.
Medicine: The compound has potential applications in medicine, particularly in the development of treatments for conditions involving abnormal disulfide bond formation. Research is ongoing to explore its use in drug delivery systems and therapeutic formulations.
Industry: this compound is extensively used in the cosmetic industry for hair treatments. Its ability to alter hair structure by breaking disulfide bonds makes it a key ingredient in hair straightening and perming products.
Mécanisme D'action
Guanidine thioglycolate exerts its effects by breaking the disulfide bonds in keratin, the primary protein in hair. The thioglycolate moiety attacks the sulfur atoms in the disulfide bonds, leading to their cleavage. This process results in the reduction of cystine to cysteine, allowing the hair to be reshaped. The guanidine component helps stabilize the compound and enhances its reactivity.
Comparaison Avec Des Composés Similaires
Thioglycolic Acid: Used in similar applications but lacks the stabilizing effect of guanidine.
Ammonium Thioglycolate: Another common hair treatment compound with similar properties but different reactivity and stability.
Sodium Thioglycolate: Used in depilatory products and has similar disulfide bond-breaking capabilities.
Uniqueness: Guanidine thioglycolate stands out due to its enhanced stability and reactivity compared to other thioglycolate derivatives. The presence of the guanidine group not only stabilizes the compound but also improves its efficacy in breaking disulfide bonds, making it a preferred choice in hair treatment formulations.
Propriétés
Numéro CAS |
84371-00-6 |
|---|---|
Formule moléculaire |
C3H9N3O2S |
Poids moléculaire |
151.19 g/mol |
Nom IUPAC |
guanidine;2-sulfanylacetic acid |
InChI |
InChI=1S/C2H4O2S.CH5N3/c3-2(4)1-5;2-1(3)4/h5H,1H2,(H,3,4);(H5,2,3,4) |
Clé InChI |
OJDNFXUNDNXMPS-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)S.C(=N)(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


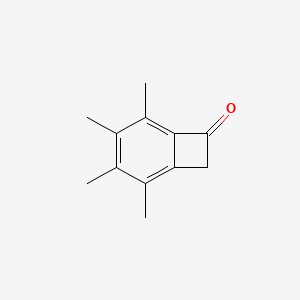
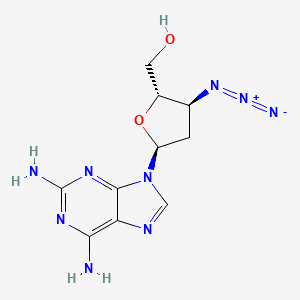
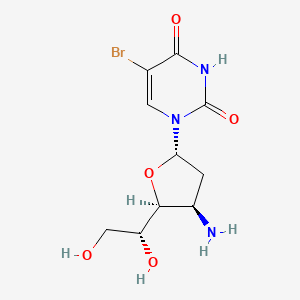
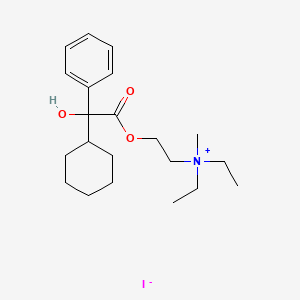
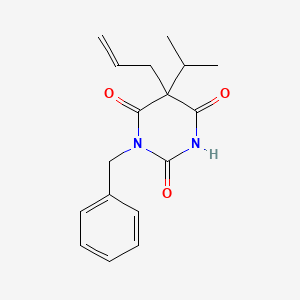
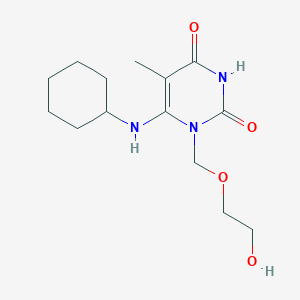
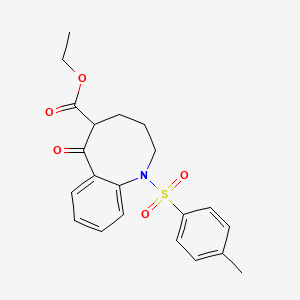
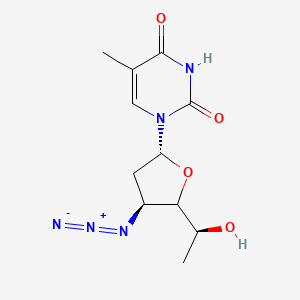

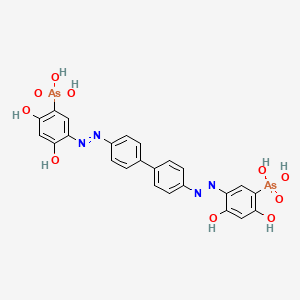
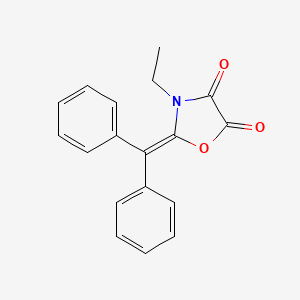
![[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate](/img/structure/B12805113.png)
